molecular formula C24H21ClN2O3 B2526741 3-chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine CAS No. 2034619-99-1

3-chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine

Cat. No.: B2526741
CAS No.: 2034619-99-1
M. Wt: 420.89
InChI Key: WYISWVVTKWUCKH-UHFFFAOYSA-N
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Description

3-chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a chloro group and a piperidinyl-oxy group linked to a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps, including the formation of the piperidinyl-oxy intermediate and its subsequent coupling with the xanthene moiety. Common synthetic routes may involve:

    Formation of the Piperidinyl-Oxy Intermediate: This step often involves the reaction of piperidine with an appropriate chlorinating agent to introduce the chloro group.

    Coupling with Xanthene Moiety: The intermediate is then reacted with xanthene-9-carbonyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperidinyl or xanthene moieties.

    Hydrolysis: The ester linkage in the xanthene moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation or reduction can modify the functional groups on the piperidinyl or xanthene moieties.

Scientific Research Applications

3-chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 3-chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]oxy}pyridine: Similar structure but with a different substitution pattern on the piperidine ring.

    3-chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-2-yl]oxy}pyridine: Another isomer with the piperidine ring substituted at a different position.

Uniqueness

3-chloro-4-{[1-(9H-xanthene-9-carbonyl)piperidin-3-yl]oxy}pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(9H-xanthen-9-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3/c25-19-14-26-12-11-22(19)29-16-6-5-13-27(15-16)24(28)23-17-7-1-3-9-20(17)30-21-10-4-2-8-18(21)23/h1-4,7-12,14,16,23H,5-6,13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYISWVVTKWUCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC5=C(C=NC=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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